3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is not only green and simple but also highly efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a photocatalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenated reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.
Scientific Research Applications
3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit strong anti-tubercular activity by binding to the enoyl acyl carrier protein (InhA) in Mycobacterium tuberculosis . This binding inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-arylquinazolines: These compounds share a similar quinazoline core and are synthesized using methods like the Chan–Evans–Lam coupling.
4(3H)-quinazolinones: Known for their broad applications, including antimalarial, antitumor, and antimicrobial activities.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain additional substituents and have been evaluated for their cytotoxic efficacy against various cancer cell lines.
Uniqueness
3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its specific structure, which imparts distinct biological activities and potential applications. Its ability to act as a potent antimicrobial and its promising role in luminescent materials and biological imaging set it apart from other quinazolinone derivatives.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and applications will continue to uncover its full potential.
Properties
CAS No. |
23380-89-4 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3a-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C18H18N2O2/c1-22-14-9-7-13(8-10-14)18-11-4-12-20(18)16-6-3-2-5-15(16)17(21)19-18/h2-3,5-10H,4,11-12H2,1H3,(H,19,21) |
InChI Key |
VKSGEJUKUQEJQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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